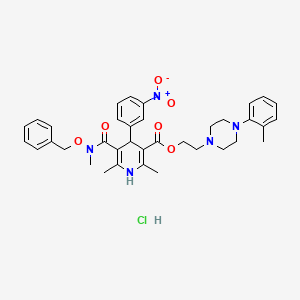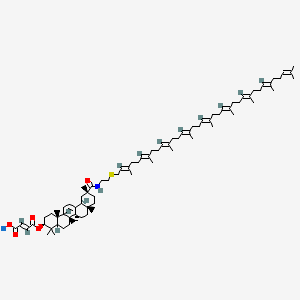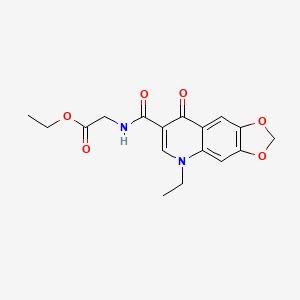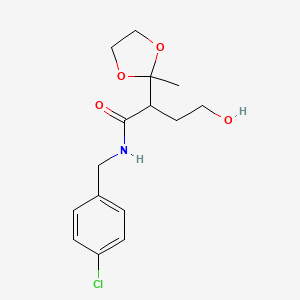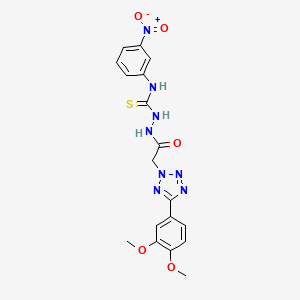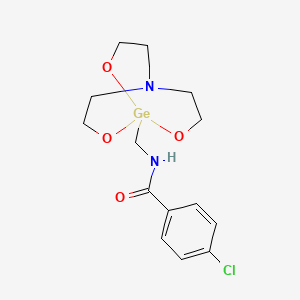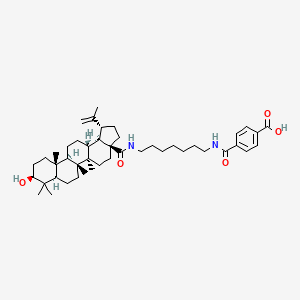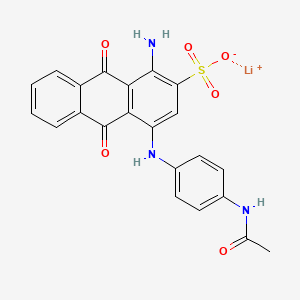
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a piperazinyl-ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxazolone Ring: This step involves the cyclization of an appropriate amino acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Piperazinyl-Ethyl Chain: This step involves nucleophilic substitution reactions where the piperazine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- 3-(3-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methoxyphenyl)-1-piperazinyl)ethyl)-, monohydrochloride stands out due to its unique combination of an oxazolone ring, a fluorophenyl group, and a piperazinyl-ethyl chain. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
120944-10-7 |
|---|---|
Fórmula molecular |
C22H25ClFN3O3 |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-[2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3O3.ClH/c1-28-19-4-2-3-18(15-19)26-13-11-25(12-14-26)10-9-20-21(24-22(27)29-20)16-5-7-17(23)8-6-16;/h2-8,15H,9-14H2,1H3,(H,24,27);1H |
Clave InChI |
MRPPZCUNEBEVES-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


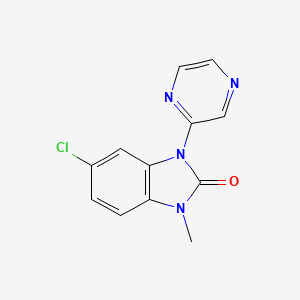
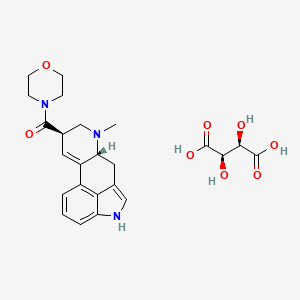
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)
